REACTION_SMILES
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[C:1]1(=[O:11])[O:2][C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[NH2:12][CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[C:1]1(=[O:11])[c:9]2[c:4]([cH:5][cH:6][cH:7][cH:8]2)[C:3](=[O:10])[N:12]1[CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CO)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1C(CO)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]1(=[O:11])[O:2][C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[NH2:12][CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[C:1]1(=[O:11])[c:9]2[c:4]([cH:5][cH:6][cH:7][cH:8]2)[C:3](=[O:10])[N:12]1[CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C1OC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CO)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1C(CO)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]1(=[O:11])[O:2][C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[NH2:12][CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[C:1]1(=[O:11])[c:9]2[c:4]([cH:5][cH:6][cH:7][cH:8]2)[C:3](=[O:10])[N:12]1[CH:13]([CH2:14][OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CO)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1C(CO)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |